molecular formula C17H11ClN2O3 B5174082 (5E)-5-benzylidene-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-benzylidene-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5174082
M. Wt: 326.7 g/mol
InChI Key: ZVJZYQDCSJYFDR-NTEUORMPSA-N
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Description

(5E)-5-benzylidene-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound that belongs to the class of diazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-benzylidene-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione typically involves the condensation of appropriate benzylidene and chlorophenyl precursors with a diazinane trione core. Common synthetic routes may include:

    Aldol Condensation: This reaction involves the condensation of benzaldehyde derivatives with chlorophenyl-substituted diazinane trione under basic conditions.

    Cyclization Reactions: Formation of the diazinane ring through cyclization of linear precursors in the presence of suitable catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-benzylidene-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while substitution reactions can produce various substituted diazinane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-benzylidene-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Researchers may study its pharmacokinetics, pharmacodynamics, and therapeutic potential for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-benzylidene-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-benzylidene-1-phenyl-1,3-diazinane-2,4,6-trione: Similar structure but without the chlorophenyl group.

    (5E)-5-benzylidene-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione: Similar structure with a different position of the chlorine atom.

Uniqueness

The presence of the 3-chlorophenyl group in (5E)-5-benzylidene-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione may impart unique chemical and biological properties compared to its analogs. This could influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research.

Properties

IUPAC Name

(5E)-5-benzylidene-1-(3-chlorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3/c18-12-7-4-8-13(10-12)20-16(22)14(15(21)19-17(20)23)9-11-5-2-1-3-6-11/h1-10H,(H,19,21,23)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJZYQDCSJYFDR-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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